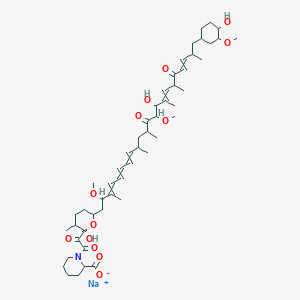
Secorapamycin A monosodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secorapamycin A monosodium is a degradation product of rapamycin, a natural macrolide immunosuppressant. It is formed through ester hydration followed by dehydration. This compound is known for its significantly reduced potency compared to rapamycin, exhibiting less than 4% of rapamycin’s activity in thymocyte proliferation assays . Despite its lower potency, this compound retains some biological activities, particularly in inhibiting the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Secorapamycin A monosodium is synthesized from rapamycin through a non-enzyme-dependent degradation process. The synthesis involves ester hydration followed by dehydration, resulting in the ring-opened product . The reaction conditions typically include aqueous solutions with specific pH levels to facilitate the degradation process.
Industrial Production Methods: Industrial production of this compound involves controlled degradation of rapamycin under specific conditions. The process includes maintaining the appropriate pH and temperature to ensure efficient conversion. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Secorapamycin A monosodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with altered biological activities.
Reduction: Reduced forms with potentially different pharmacological properties.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
Scientific Research Applications
Secorapamycin A monosodium has several scientific research applications, including:
Chemistry: Used as a reference compound in studying the degradation pathways of rapamycin and its derivatives.
Biology: Investigated for its role in inhibiting the proteasome and its potential effects on cellular processes.
Medicine: Explored for its immunosuppressive properties and potential therapeutic applications in conditions requiring immunosuppression.
Industry: Utilized in the development of new derivatives with improved pharmacological profiles
Mechanism of Action
Secorapamycin A monosodium exerts its effects primarily by inhibiting the proteasome, similar to rapamycin. it has a significantly reduced ability to activate the mechanistic target of rapamycin (mTOR) pathway. The compound is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, affecting various cellular processes .
Comparison with Similar Compounds
Rapamycin: A natural macrolide immunosuppressant with high potency in activating the mTOR pathway.
Ascomycin: A structurally similar immunosuppressant with different molecular targets.
Tricolimus: Another immunosuppressant with structural similarities to rapamycin and ascomycin.
Uniqueness of Secorapamycin A Monosodium: this compound is unique due to its significantly reduced potency compared to rapamycin. While it poorly activates the mTOR pathway, it mimics rapamycin in its ability to inhibit the proteasome. This distinct mechanism of action makes it a valuable compound for studying the degradation pathways and biological activities of rapamycin derivatives .
Properties
Molecular Formula |
C51H78NNaO13 |
|---|---|
Molecular Weight |
936.2 g/mol |
IUPAC Name |
sodium;1-[2-[(2R)-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/t31?,32?,34?,35?,37?,38?,39?,40?,42?,43?,44?,46?,47?,51-;/m1./s1 |
InChI Key |
DNMSBJYMPJMFNS-VMDATXBISA-M |
Isomeric SMILES |
CC1CCC(O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[2-[(S)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800104.png)

![(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B10800106.png)
![(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B10800116.png)
![(E,3R,6R)-6-[(1R,4E,7aR)-4-[2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10800125.png)
![8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B10800128.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800135.png)
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride](/img/structure/B10800145.png)
![chloromethane;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one](/img/structure/B10800153.png)

![6-chloro-2-oxo-N-((1R,3r,5S)-8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B10800166.png)
![[4-[[5-(carbamoylamino)-2-[[3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10800174.png)
![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B10800187.png)

